molecular formula C9H20N2 B3032987 Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- CAS No. 67907-32-8

Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl-

Cat. No.: B3032987
CAS No.: 67907-32-8
M. Wt: 156.27 g/mol
InChI Key: QKHWUKPTSMULMZ-UHFFFAOYSA-N
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Description

Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- (ChEBI ID: 229403) is a cyclopentane-derived amine with a unique substitution pattern. Its structure features a cyclopentane ring substituted with three methyl groups (at positions 2, 2, and 4) and a primary amine group at position 5. This compound is part of a broader class of cyclopentane-based amines, which are of interest in medicinal chemistry, materials science, and industrial applications due to their conformational flexibility and functionalizability . The cyclopentane ring’s puckered conformation (as described by Cremer and Pople’s generalized puckering coordinates) introduces steric and electronic effects that influence reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(aminomethyl)-3,3,5-trimethylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-6-4-9(2,3)7(5-10)8(6)11/h6-8H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHWUKPTSMULMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C1N)CN)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80887038
Record name Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl-
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Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67907-32-8
Record name 5-Amino-2,2,4-trimethylcyclopentanemethanamine
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Record name Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl-
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Record name Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl-
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Record name Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl-
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Record name 5-aminomethyl-2,4,4-trimethyl-1-cyclopentylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4-trimethylcyclopentanone with ammonia or an amine source in the presence of a reducing agent . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing catalytic hydrogenation and advanced purification techniques such as distillation and crystallization .

Mechanism of Action

The mechanism of action of Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

The following analysis compares 5-amino-2,2,4-trimethylcyclopentanemethanamine with structurally analogous compounds, focusing on substituent effects, ring size, and applications.

Substituent Effects: Functional Group Variations
Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Applications Reference
5-amino-2,2,4-trimethylcyclopentanemethanamine 2,2,4-trimethylcyclopentane + NH₂ C₉H₁₉N 141.26 Potential intermediate in drug synthesis; steric hindrance from methyl groups may limit bioavailability .
Cyclopentanemethanamine, 2-(3-methyl-1H-1,2,4-triazol-5-yl)- Cyclopentane + triazolyl + NH₂ C₉H₁₆N₄ 180.25 Predicted boiling point: 358.9°C; used in pesticidal or antifungal applications .
Cyclopentanemethanamine, 2-(1H-1,2,4-triazol-5-yl)-, (1R,2S)- Cyclopentane + triazolyl + NH₂ (stereospecific) C₈H₁₃N₄ 165.22 High predicted density (1.167 g/cm³); stereochemistry may enhance target selectivity .
Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine Cyclopentane + furylmethyl + NH₂ C₁₂H₁₉NO 193.29 Heterocyclic substituents improve solubility; potential use in agrochemicals .

Key Observations :

  • Furan-based derivatives () exhibit improved solubility due to oxygen’s polarity, favoring applications in formulations requiring aqueous compatibility.
Ring Size: Cyclopentane vs. Cyclohexane Derivatives
Compound Name Ring Size Key Structural Features Applications Reference
5-amino-2,2,4-trimethylcyclopentanemethanamine Cyclopentane Puckered ring with high ring strain Intermediate in stereoselective synthesis .
Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl- Cyclohexane Chair conformation with lower ring strain Polymer precursor (e.g., in polyurethane production) .
5-Amino-2-fluorocyclohex-3-enecarboxylic acid Cyclohexene Planar ring with fluorine substituent GABA-AT inhibitor; used in neurological research .

Key Observations :

  • Cyclopentane derivatives exhibit higher ring strain, increasing reactivity in ring-opening reactions or conformational adaptability in drug design .
  • Cyclohexane derivatives (e.g., ) offer greater conformational stability, making them suitable for polymers and materials requiring rigidity.

Biological Activity

Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- (CAS No. 67907-32-8) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl- is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₉H₂₀N₂
Molecular Weight156.27 g/mol
Boiling Point270.54 °C (estimated)
Density0.900 g/cm³
Refractive Index1.4706 (estimated)

The biological activity of Cyclopentanemethanamine is largely attributed to its structural features that allow it to interact with various biological systems. It is hypothesized to influence neurotransmitter pathways and may exhibit effects similar to other amines in the central nervous system.

Neurotransmitter Modulation

Research indicates that compounds similar to Cyclopentanemethanamine can modulate neurotransmitter systems. For example, amines are known to affect serotonin and dopamine levels, which are crucial in mood regulation and cognitive functions.

Antimicrobial Activity

Preliminary studies suggest that Cyclopentanemethanamine may possess antimicrobial properties. A study conducted on related compounds showed significant inhibition against various bacterial strains, indicating a potential role in developing antimicrobial agents.

Case Studies

  • Neuroprotective Effects : In a study examining the neuroprotective effects of structurally similar compounds, it was found that these amines could reduce oxidative stress in neuronal cells. This suggests that Cyclopentanemethanamine may also offer protective benefits against neurodegenerative diseases.
  • Antimicrobial Testing : A series of experiments were conducted where derivatives of Cyclopentanemethanamine were tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.

Summary of Key Studies

Study TitleFindings
Neuroprotective Properties of AminesDemonstrated reduced oxidative stress in neuronal cultures
Antimicrobial Efficacy of AminesShowed significant inhibition against E. coli and S. aureus

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-2,2,4-trimethylcyclopentanemethanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Synthesis Strategies :
  • Cyclopentane Functionalization : Start with a pre-functionalized cyclopentane ring (e.g., 2,2,4-trimethylcyclopentanone) and perform reductive amination using ammonia or a protected amine source. Optimize temperature (40–80°C) and reducing agents (e.g., NaBH₄ or H₂/Pd-C) to minimize side reactions.
  • Chiral Resolution : If stereocenters are present, employ chiral auxiliaries or enzymatic resolution to isolate enantiomers .
  • Optimization :
  • Use HPLC or GC-MS to monitor reaction progress and purity. Adjust solvent polarity (e.g., THF vs. ethanol) to improve solubility of intermediates.
  • Table 1 : Example reaction conditions and yields:
RouteSolventCatalystYield (%)Purity (HPLC)
Reductive AminationEthanolNaBH₄6592%
Catalytic HydrogenationTHFPd-C7889%

Q. What spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • 1H/13C NMR : Assign methyl (δ 0.8–1.5 ppm) and amine (δ 1.5–2.5 ppm) peaks. Use DEPT-135 to distinguish CH₃ groups.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the crowded cyclopentane region.
  • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) to confirm molecular formula (e.g., C₉H₁₈N₂, [M+H]⁺ = 155.1543). Compare with databases like the EPA/NIH Mass Spectral Library .
  • X-ray Crystallography :
  • Use SHELX software for structure refinement if single crystals are obtained. Focus on resolving methyl group orientations and amine hydrogen bonding .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) :
  • Optimize geometry at the B3LYP/6-31+G(d) level to study electronic properties (e.g., amine lone-pair orientation). Calculate Fukui indices to predict nucleophilic/electrophilic sites .
  • Molecular Docking :
  • Simulate interactions with enzymes (e.g., GABA aminotransferase analogs) using AutoDock Vina. Validate with experimental IC₅₀ values from enzymatic assays.
  • Mechanistic Insights :
  • Compare with structurally similar inhibitors (e.g., 5-amino-2-fluorocyclohex-3-enecarboxylic acid) to infer inactivation pathways, such as Michael addition or cofactor modification .

Q. What strategies resolve contradictions in biological activity data for stereoisomers of this compound?

  • Methodological Answer :

  • Chiral Chromatography :
  • Use Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers. Validate purity via circular dichroism (CD).
  • In Vitro/In Vivo Correlation :
  • Test isolated stereoisomers in cell-based assays (e.g., neuroactivity models). Address discrepancies by controlling for metabolic stability (e.g., CYP450 interactions).
  • Case Study :
  • If one isomer shows unexpected toxicity, perform metabolomic profiling (LC-MS/MS) to identify reactive metabolites.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or spectral data?

  • Methodological Answer :

  • Reproducibility Checks :
  • Verify solvent dryness, reaction atmosphere (N₂ vs. air), and catalyst batch. For spectral mismatches, compare with authentic standards or computational predictions.
  • Advanced Analytics :
  • Use dynamic NMR to detect conformational flexibility in the cyclopentane ring, which may explain variable NOE effects .

Therapeutic Potential Exploration

Q. What preclinical models are suitable for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer :

  • In Silico Screening :
  • Predict blood-brain barrier (BBB) permeability using PAMPA-BBB assays or QSAR models.
  • In Vivo Models :
  • Test anticonvulsant activity in rodent models (e.g., pentylenetetrazole-induced seizures) if structural analogs show GABAergic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl-
Reactant of Route 2
Cyclopentanemethanamine, 5-amino-2,2,4-trimethyl-

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